molecular formula C11H17ClN2O B2854221 2-(4-propoxyphenyl)ethanimidamide Hydrochloride CAS No. 16953-06-3

2-(4-propoxyphenyl)ethanimidamide Hydrochloride

Cat. No.: B2854221
CAS No.: 16953-06-3
M. Wt: 228.72
InChI Key: DRVHEBXOJWQPSJ-UHFFFAOYSA-N
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Description

2-(4-propoxyphenyl)ethanimidamide Hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇ClN₂O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its propoxyphenyl group attached to an ethanimidamide moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propoxyphenyl)ethanimidamide Hydrochloride typically involves the reaction of 4-propoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form 2-(4-propoxyphenyl)acrylonitrile. This intermediate is then subjected to hydrogenation to yield 2-(4-propoxyphenyl)ethanamine. The final step involves the reaction of 2-(4-propoxyphenyl)ethanamine with formamidine hydrochloride to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, pressure regulation, and the use of industrial-grade reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-propoxyphenyl)ethanimidamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-propoxyphenyl)ethanimidamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-propoxyphenyl)ethanimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)ethanimidamide Hydrochloride
  • 2-(4-ethoxyphenyl)ethanimidamide Hydrochloride
  • 2-(4-butoxyphenyl)ethanimidamide Hydrochloride

Uniqueness

2-(4-propoxyphenyl)ethanimidamide Hydrochloride is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the propoxy group can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-propoxyphenyl)ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13;/h3-6H,2,7-8H2,1H3,(H3,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVHEBXOJWQPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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